molecular formula C9H16O6 B13824844 (1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

Cat. No.: B13824844
M. Wt: 220.22 g/mol
InChI Key: BGGCXQKYCBBHAH-TVNFTVLESA-N
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Description

The compound "(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol" is a stereochemically complex carbohydrate derivative featuring a fused furo-dioxolane ring system. This structure is characteristic of di-O-isopropylidene-protected sugars, commonly used as intermediates in organic synthesis to protect hydroxyl groups during multi-step reactions . The compound’s stereochemistry (1S,3aR,5R,6S,6aR) and hydroxyl group at position 6 distinguish it from fully protected analogs, influencing its reactivity and applications in chiral synthesis.

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

InChI

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4-,5-,6+,7+,8+/m0/s1

InChI Key

BGGCXQKYCBBHAH-TVNFTVLESA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@H](CO)O)O)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol: has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (CAS 582-52-5)
  • Molecular Formula : C₁₂H₂₀O₆
  • Molecular Weight : 260.28 g/mol
  • Key Features : Fully protected glucose derivative with two isopropylidene groups. Lacks the free hydroxyl group at position 6, enhancing stability but reducing hydrophilicity .
  • Applications : Widely used as a starting material for nucleoside and glycosylation reactions due to its robust acetal protection .
1-[(3aR,5R,6S,6aR)-6-Methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol (CAS N/A)
  • Molecular Formula : C₁₀H₁₈O₆
  • Molecular Weight : 234.25 g/mol
  • Key Features: Methoxy substitution at position 6 instead of hydroxyl.
6-Deoxy-6-fluoro-1,2-O-isopropylidene-α-D-glucofuranose (CAS N/A)
  • Molecular Formula : C₁₁H₁₇FO₅
  • Molecular Weight : 248.24 g/mol

Physicochemical Properties

Property Target Compound 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose 6-Methoxy Analog 6-Fluoro Analog
Molecular Weight ~260 g/mol (estimated) 260.28 g/mol 234.25 g/mol 248.24 g/mol
Hydrogen Bond Donors 3 (two diols + C6-OH) 1 (C3-OH) 2 (diols) 2 (diols)
LogP ~-0.5 (estimated) 0.34 (calculated) 0.75 (estimated) 0.90 (estimated)
Solubility Moderate in polar solvents Low in water, high in acetone Moderate in DMSO Low in water

Crystallographic and Stereochemical Insights

  • Target Compound: Predicted to adopt a chair-like conformation in the furo-dioxolane ring, stabilized by intramolecular hydrogen bonds (e.g., C6-OH to adjacent oxygen). No direct crystallographic data is available, but analogs like {(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl}methyl methanesulfonate (C₁₁H₂₀O₈S) crystallize in monoclinic systems (space group P21) with unit cell parameters a = 5.58 Å, b = 15.61 Å, c = 8.07 Å .

Biological Activity

The compound (1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol is a complex organic molecule with a unique structural framework that suggests significant biological activity. Its molecular formula is C9H16O6C_9H_{16}O_6 with a molecular weight of 220.22 g/mol. The presence of multiple hydroxyl groups enhances its solubility and potential reactivity in biological systems.

Chemical Structure and Properties

The structure of this compound features a tetrahydrofurodioxole core with multiple stereocenters. This unique configuration may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC9H16O6
Molecular Weight220.22 g/mol
IUPAC NameThis compound
InChI KeyBGGCXQKYCBBHAH-TVNFTVLESA-N

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit various biological activities including antimicrobial and antioxidant properties. The specific biological activities of This compound are under investigation for their potential therapeutic effects.

Potential Biological Activities

  • Antioxidant Activity : The presence of hydroxyl groups suggests that the compound may act as an antioxidant by scavenging free radicals.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines based on its structure and known activities of related compounds.

Case Studies and Research Findings

Recent studies have focused on the biological implications of compounds structurally related to This compound :

Study on Antioxidant Activity

A study demonstrated that similar polyols can effectively reduce oxidative stress in cellular models by decreasing reactive oxygen species (ROS) levels. This activity is crucial for protecting cells from oxidative damage.

Antimicrobial Efficacy

Research has shown that derivatives of dioxole compounds exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. Testing on various strains indicated a dose-dependent response to these compounds.

Anti-inflammatory Mechanisms

In vitro studies have reported that certain derivatives can inhibit the expression of adhesion molecules such as ICAM-1 and VCAM-1 in endothelial cells under inflammatory conditions. This suggests potential applications in treating inflammatory diseases.

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